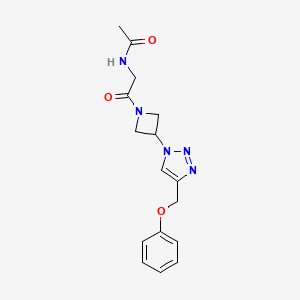
N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide is a synthetic organic molecule characterized by its intricate structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is notable for its unique azetidin-1-yl and triazol-1-yl moieties, contributing to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions, starting from readily available precursors. One potential synthetic route might include:
Formation of 1,2,3-triazole ring: This can be achieved via click chemistry, using azide-alkyne cycloaddition under mild conditions.
Synthesis of azetidin-1-yl moiety: This step could involve the cyclization of appropriate intermediates.
Coupling of triazole and azetidine derivatives: The final compound is formed by linking these two moieties through appropriate linkers and reaction conditions, often involving amide bond formation.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing scalable reactions with high yield and purity. Reaction conditions would be adjusted for large-scale production, ensuring cost-effectiveness and environmental safety.
化学反应分析
Types of Reactions: N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxo derivatives.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride, yielding reduced forms of the compound.
Substitution: The phenoxymethyl and triazole groups may undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions: Reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles/electrophiles (for substitution) are commonly used. Conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like dichloromethane or ethanol.
Major Products: Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, each with potentially distinct properties.
科学研究应用
Chemistry: The compound’s unique structure makes it a useful intermediate in synthetic organic chemistry, facilitating the synthesis of more complex molecules.
Biology: In biological research, it can be used as a probe to study various biochemical pathways, especially those involving the azetidin-1-yl and triazol-1-yl groups.
Medicine: The compound may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a potential candidate for drug development.
Industry: In industrial applications, it can serve as a precursor to advanced materials or as a component in specialized coatings and polymers.
作用机制
The mechanism of action of N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The triazole and azetidine rings are known to interact with proteins, enzymes, or receptors, potentially inhibiting or modulating their activity. Pathways involved might include inhibition of microbial growth, modulation of immune responses, or interference with cancer cell proliferation.
相似化合物的比较
N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide analogs: These might include variations where different substituents replace the phenoxymethyl group or modifications on the azetidine ring.
Other azetidinyl and triazolyl derivatives: Compounds with similar structural motifs but varying side chains and functional groups.
Uniqueness: The unique combination of azetidin-1-yl and triazol-1-yl groups in this compound sets it apart from other compounds. This distinctiveness is reflected in its specific chemical reactivity and potential biological activities, offering advantages in various research and industrial applications.
属性
IUPAC Name |
N-[2-oxo-2-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-12(22)17-7-16(23)20-9-14(10-20)21-8-13(18-19-21)11-24-15-5-3-2-4-6-15/h2-6,8,14H,7,9-11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXLLNDJBVPVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CC(C1)N2C=C(N=N2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2734672.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2734673.png)
![1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2734674.png)
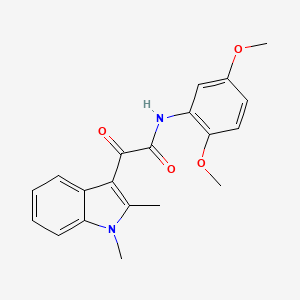
![1-(4-methoxybenzyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2734680.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2734681.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(methoxyamino)methylene]-4-nitrobenzenecarboxamide](/img/structure/B2734682.png)
![1-Acetamido-4-[(4-fluorosulfonyloxyphenyl)-methylsulfamoyl]benzene](/img/structure/B2734683.png)
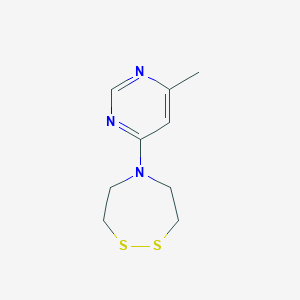
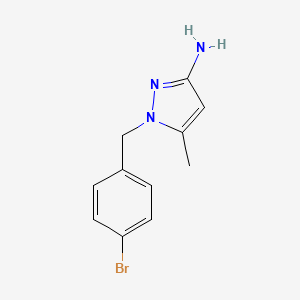
![1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2734690.png)
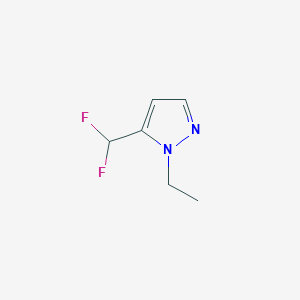
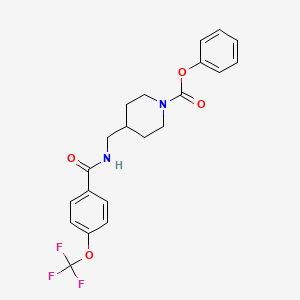
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734694.png)
